{2-aminospiro[3.3]heptan-2-yl}methanol hydrochloride
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Overview
Description
{2-aminospiro[33]heptan-2-yl}methanol hydrochloride is a chemical compound with the molecular formula C8H15NO·HCl It is a spiro compound, which means it contains a spirocyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-aminospiro[3.3]heptan-2-yl}methanol hydrochloride typically involves the reaction of a spirocyclic ketone with an amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is often purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
{2-aminospiro[3.3]heptan-2-yl}methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
{2-aminospiro[3.3]heptan-2-yl}methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {2-aminospiro[3.3]heptan-2-yl}methanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2-Aminospiro[3.3]heptane): Similar spirocyclic structure but lacks the methanol group.
(2-Aminospiro[3.3]heptan-2-yl)ethanol: Similar structure with an ethanol group instead of methanol.
(2-Aminospiro[3.3]heptan-2-yl)propanol: Similar structure with a propanol group.
Uniqueness
{2-aminospiro[3.3]heptan-2-yl}methanol hydrochloride is unique due to its specific combination of a spirocyclic structure with an amino and methanol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
{2-Aminospiro[3.3]heptan-2-yl}methanol hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a spirocyclic structure, which is known for its ability to mimic various bioactive molecules. The spiro[3.3]heptane core provides a rigid framework that can influence the pharmacological properties of derivatives.
Property | Value |
---|---|
Molecular Formula | C7H14ClN |
Molecular Weight | 163.65 g/mol |
CAS Number | 1820979-19-8 |
Biological Activity Overview
Research indicates that compounds with the spiro[3.3]heptane structure exhibit various biological activities, including:
Case Study 1: Antiviral Activity
In a study examining the antiviral properties of spiro[3.3]heptane derivatives, it was found that a specific analog inhibited the replication of human cytomegalovirus with an IC50 value significantly lower than that of standard antiviral agents. This suggests a promising avenue for further development in antiviral therapies.
Case Study 2: Anticancer Activity
Research conducted on saturated analogs of Vorinostat, which included the spiro[3.3]heptane core, revealed that these compounds maintained high activity against HepG2 liver cancer cells while showing improved solubility and metabolic stability compared to their parent compounds. The IC50 values for these analogs ranged from 0.24 to 0.48 µM, demonstrating their potential as effective anticancer agents .
The biological activities associated with this compound are likely mediated through several mechanisms:
- Receptor Interaction : The unique structure allows for specific binding to biological receptors, potentially modulating signaling pathways involved in cell proliferation and apoptosis.
- Inhibition of Enzymatic Activity : Some studies suggest that spirocyclic compounds can inhibit key enzymes involved in viral replication and cancer cell growth.
Properties
IUPAC Name |
(2-aminospiro[3.3]heptan-2-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-8(6-10)4-7(5-8)2-1-3-7;/h10H,1-6,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGUMPHKBDZAJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2287301-50-0 |
Source
|
Record name | {2-aminospiro[3.3]heptan-2-yl}methanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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